molecular formula C15H11BrN2O2S B2828627 N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 313069-23-7

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No. B2828627
CAS RN: 313069-23-7
M. Wt: 363.23
InChI Key: OSWXQWGXVRQSGU-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins.

Scientific Research Applications

Antimicrobial Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been investigated for its antimicrobial potential. Researchers have synthesized related compounds, such as N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine , which showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . This property makes it relevant for combating bacterial infections.

Biological Potency

The same triazine derivatives mentioned earlier have been evaluated for their biological potency. These compounds exhibit interesting properties, and their structural modifications could lead to novel drug candidates. Researchers have explored their potential as agents for various biological targets, including A1 adenosine receptors, age-related macular degeneration, and anticancer activity .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to understand the relationship between the molecular structure of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide and its antibacterial efficacy. By analyzing its chemical features, researchers can predict its activity against specific bacterial strains .

Drug Design and Optimization

The indole nucleus present in this compound has garnered attention due to its diverse biological activities. Researchers explore its potential as a scaffold for drug design. By modifying the indole-fused triazine derivatives, they aim to optimize their pharmacological properties, including antimicrobial activity .

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWXQWGXVRQSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide

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